molecular formula C9H12FN B12075089 2-(5-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 771581-54-5

2-(5-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B12075089
CAS No.: 771581-54-5
M. Wt: 153.20 g/mol
InChI Key: CSTDUATZBXHONB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenylethylamine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

    Amination: The bromide is reacted with ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(2-Fluoro-5-methylphenyl)ethan-1-amine
  • 2-(4-Fluoro-2-methylphenyl)ethan-1-amine
  • 2-(5-Fluoro-3-methylphenyl)ethan-1-amine

Comparison: 2-(5-Fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom at the 5th position may enhance its binding affinity to certain receptors, making it more potent in biological assays.

Properties

CAS No.

771581-54-5

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

CSTDUATZBXHONB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CCN

Origin of Product

United States

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